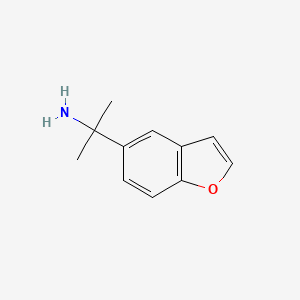

2-(Benzofuran-5-yl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(1-benzofuran-5-yl)propan-2-amine |

InChI |

InChI=1S/C11H13NO/c1-11(2,12)9-3-4-10-8(7-9)5-6-13-10/h3-7H,12H2,1-2H3 |

InChI Key |

UXPZMKMQSPMYDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)OC=C2)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 2 Benzofuran 5 Yl Propan 2 Amine

Synthetic Pathways for the Benzofuran (B130515) Core Structure

The benzofuran ring system is a prevalent motif in natural products and pharmaceuticals, leading to the development of numerous synthetic strategies for its construction. scienceopen.comrsc.org These methods generally rely on the formation of the furan (B31954) ring fused to a pre-existing benzene (B151609) ring through various cyclization reactions.

Cyclization Reactions in Benzofuran Synthesis

The formation of the benzofuran heterocycle is most commonly achieved via intramolecular cyclization, where the key step is the formation of an oxygen-carbon bond (O–C2) or a carbon-carbon bond (C2–C3 or C3–C3a). nih.gov A variety of catalytic and non-catalytic methods have been developed to facilitate this transformation.

Transition-Metal-Catalyzed Cyclization: Palladium and copper catalysts are extensively used in benzofuran synthesis. nih.gov Palladium-catalyzed processes often involve Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization (heteroannulation). organic-chemistry.orgdtu.dk Ruthenium catalysts have also been employed for the cycloisomerization of appropriately substituted phenols. nih.govorganic-chemistry.org

Acid-Catalyzed Cyclization: Strong acids can promote the cyclization of precursors like o-hydroxybenzyl ketones or their equivalents, leading to the formation of the furan ring.

Base-Promoted Cyclization: The cyclization of substrates such as o-alkynylphenols can be effectively promoted by bases, sometimes avoiding the need for expensive or sensitive metal catalysts.

Radical Cyclization: Methods involving radical intermediates have been developed, offering alternative pathways for constructing the benzofuran ring system, particularly for complex or polycyclic derivatives. rsc.org

Metal-Free Cyclization: Driven by green chemistry principles, metal-free cyclization methods have gained attention. These often utilize reagents like hypervalent iodine to mediate the oxidative cyclization of precursors such as 2-hydroxystilbenes. organic-chemistry.org

Table 1: Overview of Selected Cyclization Reactions for Benzofuran Synthesis

| Cyclization Strategy | Typical Precursors | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Annulation | o-Iodophenols, Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Base | Widely applicable, good functional group tolerance. organic-chemistry.orgdtu.dk |

| Copper-Catalyzed Cyclization | Salicylaldehydes, Terminal Alkynes, Amines | CuBr, Base | Efficient one-pot synthesis for amino-substituted benzofurans. nih.gov |

| Ruthenium-Catalyzed Isomerization | 1-Allyl-2-allyloxybenzenes | Ruthenium Complex | Involves C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org |

| Iodine(III)-Mediated Cyclization | 2-Hydroxystilbenes | PhI(OAc)₂, m-CPBA | Metal-free alternative for synthesizing 2-arylbenzofurans. organic-chemistry.org |

| Base-Promoted Cyclization | o-Alkynylphenols | Cs₂CO₃ in DMF | Simple, inexpensive method avoiding transition metals. |

Precursor Design and Selection for Ring Formation

The choice of starting materials is critical and dictates the synthetic route. Precursors are designed to contain a phenol (B47542) hydroxyl group and a suitably functionalized two-carbon unit ortho to it, primed for cyclization.

Commonly employed precursors include:

o-Alkynylphenols: These are highly versatile precursors that can undergo cyclization under various conditions (acidic, basic, or metal-catalyzed) to form the benzofuran ring.

o-Halophenols: Typically o-iodophenols or o-bromophenols, these are used in conjunction with terminal alkynes in palladium- and copper-catalyzed cross-coupling/cyclization cascade reactions. dtu.dk

Salicylaldehydes: These can react with various partners, such as α-haloketones (Rap–Stoermer reaction) or alkynes, to build the furan ring. nih.gov

o-Hydroxystilbenes: These are direct precursors for 2-arylbenzofurans via oxidative cyclization. organic-chemistry.org

Benzoquinones: These can undergo heteroannulation reactions to produce the benzofuran system. dtu.dk

For the synthesis of a 5-substituted benzofuran, the starting benzene-based precursor must carry the desired substituent or a group that can be converted to it. For instance, starting with 4-bromophenol (B116583) or a similar substituted phenol allows for the introduction of functionality that will ultimately reside at the 5-position of the benzofuran ring.

Introduction of the Propan-2-amine Moiety

Once the benzofuran-5-yl scaffold is available, the next crucial step is the installation of the propan-2-amine side chain. This is typically achieved by forming a carbon-carbon bond at the 5-position, followed by the introduction of the amine functionality.

Reductive Amination Techniques for Aminopropyl Side Chain Formation

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This two-step process, often performed in a single pot, involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

A plausible and direct route to 2-(Benzofuran-5-yl)propan-2-amine via this method would involve the ketone precursor 1-(Benzofuran-5-yl)propan-2-one uni.lu. The synthesis would proceed as follows:

Imine Formation: The ketone, 1-(Benzofuran-5-yl)propan-2-one, is reacted with an ammonia (B1221849) source (such as ammonia itself, ammonium (B1175870) acetate, or hydroxylamine) under mildly acidic conditions to form the corresponding imine intermediate.

Reduction: A reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond. Common reducing agents for this transformation are hydride reagents that are selective for imines over ketones, allowing the reaction to be performed in one pot.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective; reduces imines faster than ketones at slightly acidic pH. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, non-toxic alternative to NaBH₃CN; effective for a wide range of substrates. |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Raney Ni) | "Green" method, but may also reduce other functional groups (e.g., alkenes, or the furan ring under harsh conditions). |

This approach provides a direct and efficient pathway to the target racemic amine.

Alternative Amination Methodologies

Other established synthetic methods for primary amines could be adapted to synthesize this compound.

Gabriel Synthesis: This classic method provides a route to primary amines while avoiding the over-alkylation often seen in direct alkylation with ammonia. libretexts.orgorganic-chemistry.org The synthesis would require a precursor like 5-(2-halopropyl)benzofuran (e.g., 5-(2-bromopropyl)benzofuran).

The halogenated precursor is reacted with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. researchgate.net

The phthalimide group is then cleaved, typically by reaction with hydrazine (B178648) (Ing-Manske procedure) or through acidic or basic hydrolysis, to release the desired primary amine. masterorganicchemistry.com

Ritter Reaction: This reaction forms an amide from an alkene or alcohol in the presence of a nitrile and a strong acid. The resulting amide can then be hydrolyzed to the amine. Starting from 5-(prop-1-en-2-yl)benzofuran or 2-(Benzofuran-5-yl)propan-2-ol , reaction with a nitrile (e.g., acetonitrile) and a strong acid would yield an N-acetylated intermediate, which upon hydrolysis would give the target amine.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The target molecule possesses a stereocenter at the C2 position of the propane (B168953) side chain, meaning it exists as a pair of enantiomers, (R)- and (S)-2-(Benzofuran-5-yl)propan-2-amine. For many applications, obtaining a single enantiomer is crucial. This can be achieved either by separating the racemic mixture (chiral resolution) or by synthesizing the desired enantiomer directly (asymmetric synthesis).

Chiral Resolution by Diastereomeric Salt Formation: This is the most common industrial method for separating racemic amines. stereoelectronics.org

The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or a derivatized amino acid like N-tosyl-(S)-phenylalanine. chemistry-online.comresearchgate.net

This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility).

The diastereomers are separated by fractional crystallization.

The desired pure diastereomeric salt is then treated with a base to liberate the free, enantiomerically pure amine.

Asymmetric Synthesis: This approach aims to create the desired stereocenter with a specific configuration during the synthesis.

Chiral Auxiliaries: A chiral auxiliary, such as a derivative of (R)- or (S)-α-methylbenzylamine, can be used. google.com For instance, one could perform a reductive amination of 1-(Benzofuran-5-yl)propan-2-one with a chiral amine. This would create a diastereomeric secondary amine, which could then be separated. Subsequent removal of the chiral auxiliary group would yield the desired enantiomerically enriched primary amine.

Asymmetric Reduction: The imine intermediate formed from 1-(Benzofuran-5-yl)propan-2-one and ammonia could be reduced using a chiral reducing agent or a catalyst system with a chiral ligand. This would preferentially form one enantiomer of the amine over the other. nih.gov

Chiral Chromatography: The racemic mixture can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). researchgate.net This method is highly effective for both analytical and preparative-scale separations.

Table 3: Comparison of Methods for Obtaining Enantiopure this compound

| Method | Approach | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture via diastereomeric salts. stereoelectronics.orgchemistry-online.com | Well-established, scalable, uses relatively inexpensive reagents. | Maximum theoretical yield is 50% unless the unwanted enantiomer is racemized and recycled. |

| Asymmetric Synthesis | Direct synthesis of one enantiomer using chiral reagents or catalysts. google.comnih.gov | Potentially higher yield of the desired enantiomer, more atom-economical. | Requires development of specific chiral catalysts or auxiliaries, which can be expensive. |

| Chiral Chromatography | Physical separation of enantiomers on a chiral column. researchgate.net | High purity, applicable to a wide range of compounds, useful for analysis. | Can be expensive and time-consuming for large-scale preparation. |

Enantioselective Approaches in Asymmetric Synthesis

The creation of single-enantiomer drugs is a critical goal in medicinal chemistry to enhance therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer. For a chiral amine like this compound, asymmetric synthesis provides a direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in resolving a racemic mixture. wikipedia.org

While specific enantioselective syntheses targeting this compound are not extensively detailed in the literature, general organocatalytic and metal-catalyzed methods for analogous structures offer viable pathways. For instance, asymmetric synthesis of benzofuran-fused heterocyclic derivatives has been achieved using chiral catalysts. rsc.orgresearchgate.net A plausible strategy could involve the asymmetric reduction of a precursor ketoxime or the asymmetric amination of a suitable benzofuran substrate. Another approach is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction step, followed by their subsequent removal.

Chiral Separation Techniques for Enantiomeric Purity

When a racemic mixture of this compound is synthesized, chiral resolution is necessary to isolate the individual enantiomers. This is a common and crucial process in the production of optically active compounds. wikipedia.org The two most prevalent methods for achieving this are diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid. wikipedia.orgyoutube.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org Once a diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the pure enantiomer of the amine. The choice of resolving agent is critical and often determined empirically to find one that provides well-formed crystals and efficient separation. wikipedia.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.commdpi.com The enantiomers of the analyte interact differently with the chiral environment of the column, leading to different retention times and thus, separation. mdpi.comresearchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs are particularly effective for resolving chiral amines. mdpi.commdpi.comresearchgate.net The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, is optimized to achieve the best separation. rsc.org For instance, the enantiomeric separation of similar 1-(benzofuran-2-yl)alkylamines has been successfully demonstrated on crown ether-based CSPs. researchgate.net

Table 1: Common Chiral Separation Techniques for Amines

| Technique | Principle | Common Reagents/Phases | Advantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomeric salts. wikipedia.org | Tartaric acid, Mandelic acid, Brucine, (+)-Cinchotoxine. wikipedia.orgyoutube.com | Scalable, cost-effective for large quantities. pharmtech.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Polysaccharide derivatives (Cellulose, Amylose), Crown ethers. mdpi.com | High resolution, applicable for analytical and preparative scales. rsc.org |

| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., lipase) to convert one enantiomer into a different, separable compound. google.com | Lipases (e.g., Chirazyme L2), isoalkyl esters. google.com | High enantioselectivity under mild conditions. google.com |

Chemical Modifications and Analog Synthesis of this compound Derivatives

Modifying the core structure of this compound allows for the exploration of structure-activity relationships. Key modifications include N-alkylation, saturation of the furan ring, and altering the substituent position on the benzofuran nucleus.

N-Alkylation and Derivatives

The primary amine group of this compound is a key site for chemical modification. N-alkylation, the addition of an alkyl group to the nitrogen atom, can be achieved through various synthetic methods, such as reductive amination with an aldehyde or ketone, or direct alkylation with an alkyl halide. A notable derivative is 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine, which has been documented as its hydrochloride salt. fda.gov The synthesis of such secondary amines can significantly alter the compound's physicochemical properties.

Table 2: Example of an N-Alkylated Derivative

| Compound Name | Molecular Formula (Salt) | Base Molecular Weight | Alkyl Group |

|---|---|---|---|

| 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride fda.gov | C₁₃H₁₇NO·HCl | 203.28 | Ethyl |

Ring Saturation and Dihydrobenzofuran Analogs

Saturation of the furan ring in the benzofuran nucleus yields 2,3-dihydrobenzofuran (B1216630) analogs. These saturated derivatives possess a more flexible, three-dimensional structure compared to the planar benzofuran ring system. The synthesis of 2,3-dihydrobenzofurans can be accomplished through various routes, including the intramolecular cyclization of appropriate precursors. organic-chemistry.org For example, palladium-catalyzed cycloisomerization of olefin-tethered aryl iodides is a method for producing optically active 2,3-dihydrobenzofurans. organic-chemistry.org Creating a dihydrobenzofuran analog of this compound would likely involve a synthetic strategy starting with a substituted 2,3-dihydrobenzofuran core, which is then elaborated to introduce the 2-aminopropane side chain at the 5-position. The altered stereochemistry and electronics of the dihydrobenzofuran ring can lead to different biological activities compared to the parent compound. mdpi.com

Positional Isomers and Substituent Effects on Synthetic Accessibility

The position of the 2-aminopropane substituent on the benzofuran ring significantly influences both the synthetic strategy and the final properties of the molecule. The target compound has the substituent at the 5-position. Isomers with the substituent at other positions, such as the 2-, 4-, 6-, or 7-position, are also of interest.

A comparative study of 2-(2-methylaminopropyl)benzofuran (2-MAPB) and 5-(2-methylaminopropyl)benzofuran (5-MAPB) highlights the importance of positional isomerism. researchgate.net The synthetic accessibility of these isomers is dictated by the availability of the corresponding starting materials. For example, the synthesis of 5-substituted benzofurans often begins with a 4-substituted phenol, whereas the synthesis of 2-substituted benzofurans might involve the cyclization of an ortho-alkynylphenol or a palladium-catalyzed coupling reaction onto a pre-formed benzofuran ring. nih.govorganic-chemistry.org The electronic nature of the benzofuran ring is altered by the substituent's position, which can affect the reactivity and accessibility of different sites on the molecule for further derivatization.

Table 3: Comparison of Positional Isomers

| Compound Name | Position of Side Chain | Common Abbreviation | Synthetic Precursor (Example) |

|---|---|---|---|

| 2-(Benzofuran-2-yl)propan-2-amine | 2-position | 2-APB | 2-Acetylbenzofuran |

| This compound | 5-position | 5-APB | 5-Bromobenzofuran |

| 2-(Benzofuran-6-yl)propan-2-amine | 6-position | 6-APB | 6-Bromobenzofuran |

Preclinical Pharmacological Research and Neurochemical Investigations of 2 Benzofuran 5 Yl Propan 2 Amine

In Vitro Receptor Binding and Transporter Interaction Profiling

Studies have extensively profiled the binding affinities and functional activities of 2-(Benzofuran-5-yl)propan-2-amine at various monoamine transporters and serotonin (B10506) receptors. These investigations are crucial for understanding the compound's mechanism of action at the molecular level.

Monoamine Transporter Affinities (Dopamine, Norepinephrine (B1679862), Serotonin Transporters)

This compound demonstrates a significant interaction with the transporters for dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (SERT). It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.orgncats.io Research has shown that it has a high affinity for the dopamine transporter. uclan.ac.uk In radioligand binding studies, 5-APB was found to have a pKi value of 7.07 for DAT. uclan.ac.uk

| Transporter | IC50 (nM) | pKi |

| Dopamine Transporter (DAT) | - | 7.07 uclan.ac.uk |

| Norepinephrine Transporter (NET) | - | - |

| Serotonin Transporter (SERT) | - | 6.26 uclan.ac.uk |

Serotonin Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2B)

The compound is a potent agonist at both the 5-HT2A and 5-HT2B serotonin receptors. wikipedia.orgnih.gov This activity is believed to contribute to its psychoactive effects. nih.gov Its affinity extends to the 5-HT2C and 5-HT1A receptors as well. wikipedia.org The agonistic activity at the 5-HT2B receptor is of particular note due to potential implications for cardiotoxicity with long-term exposure, a phenomenon observed with other 5-HT2B agonists. wikipedia.orgnih.gov

| Receptor Subtype | Ki (nM) | EC50 (nM) | Emax (%) |

| 5-HT1A | 3300 wikipedia.org | - | - |

| 5-HT2A | - | 6300 wikipedia.org | 54 wikipedia.org |

| 5-HT2B | - | 280 wikipedia.org | 61-92 wikipedia.org |

| 5-HT2C | 880 wikipedia.org | - | - |

Adrenoceptor Affinities (e.g., α2C)

In addition to its effects on serotonin and dopamine systems, this compound exhibits affinity for certain adrenoceptors. Specifically, it has been shown to bind to α2B and α2C adrenoceptors with pKi values of 6.16 and 6.31, respectively. uclan.ac.uk

| Receptor Subtype | pKi |

| α2B | 6.16 uclan.ac.uk |

| α2C | 6.31 uclan.ac.uk |

Interactions with Trace Amine-Associated Receptor 1 (TAAR1)

This compound displays a high affinity for the trace amine-associated receptor 1 (TAAR1) in both mouse and rat models. wikipedia.org TAAR1 is a receptor that binds to trace amines, which are present in the brain at much lower concentrations than classical monoamine neurotransmitters. mdpi.com The interaction of 5-APB with TAAR1 suggests a modulatory role in monoaminergic neurotransmission.

Neurotransmitter Release and Reuptake Modulation in Cell-Based and Tissue Models

Beyond receptor binding, the functional effects of this compound on neurotransmitter dynamics have been investigated in various experimental models.

| Monoamine | EC50 for Release (nM) |

| Serotonin | 19 wikipedia.orgnih.gov |

| Norepinephrine | 21 wikipedia.org |

| Dopamine | 31 wikipedia.orgnih.gov |

Serotonin Efflux and Reuptake Inhibition Studies

Research into the serotonergic activity of this compound reveals its potent action as both a serotonin reuptake inhibitor and a releasing agent. mdpi.com In vitro studies utilizing rat brain synaptosomes have demonstrated that it is a substrate-type releaser at the serotonin transporter (SERT). nih.govresearchgate.net This mechanism is characterized by the compound being transported into the neuron by SERT, which then triggers the reverse transport, or efflux, of serotonin from the neuron into the synapse.

The potency of this compound as a serotonin releaser is significant, with studies reporting a half-maximal effective concentration (EC₅₀) value of 19 nM for the release of [³H]5-HT. nih.gov This indicates a high potency in inducing serotonin efflux. Furthermore, it displays significant inhibitory activity at the serotonin transporter. mdpi.com This dual action of reuptake inhibition and release contributes to a substantial increase in extracellular serotonin concentrations. Comparative studies have shown that this compound is approximately 8.5 times more potent than 3,4-methylenedioxyamphetamine (MDA) as a serotonin releaser. nih.gov

Norepinephrine Efflux and Reuptake Inhibition Studies

Similar to its effects on the serotonin system, this compound is also a potent norepinephrine reuptake inhibitor and releasing agent. mdpi.com It interacts with the norepinephrine transporter (NET) to block the reuptake of norepinephrine and to induce its efflux from the neuron.

Electrophysiological Studies in Isolated Tissue Preparations

Electrophysiological investigations of this compound have been conducted on isolated peripheral tissues, providing insights into its functional receptor activity. Studies on isolated rat aorta have shown that the compound causes vasoconstriction. nih.gov This effect was found to be antagonized by the 5-HT₂ₐ receptor antagonist ketanserin, indicating that the vasoconstrictive properties are mediated by agonism at 5-HT₂ₐ receptors. nih.gov

In another preparation, using the rat stomach fundus, this compound induced contractions. nih.gov This contractile effect was reversed by the 5-HT₂ₑ receptor antagonist RS-127445, demonstrating agonist activity at 5-HT₂ₑ receptors. nih.gov As of the latest available research, specific electrophysiological studies on neuronal preparations, such as patch-clamp recordings of neurons, have not been reported.

In Vivo Neurochemical Microdialysis Studies in Animal Models

Extracellular Monoamine Level Modulation in Rodent Brain Regions

In vivo microdialysis studies in conscious, freely moving rats have provided direct evidence of the effects of this compound on extracellular monoamine levels in the brain. Following intravenous administration, the compound produced robust and sustained elevations of both dopamine and serotonin in the nucleus accumbens. nih.govnih.gov

Specifically, a dose of 1.0 mg/kg resulted in a peak increase in extracellular serotonin of approximately 17.7-fold above baseline levels. nih.gov Even at a lower dose of 0.3 mg/kg, a significant 5.7-fold increase in dialysate serotonin was observed. nih.gov The elevation in serotonin levels was rapid and long-lasting, remaining 11.3-fold above baseline at 120 minutes post-injection of the 1.0 mg/kg dose. nih.gov

Microdialysis studies in the mouse striatum have also demonstrated that oral administration of this compound leads to a significant increase in the extracellular concentrations of both dopamine and 5-HT, with a more pronounced effect on serotonin. nih.gov

Comparative Neurochemical Effects with Reference Compounds in Animal Studies

The neurochemical effects of this compound in vivo have been compared with those of the reference compound MDA. In microdialysis studies in the rat nucleus accumbens, both compounds induced dose-related increases in extracellular dopamine and serotonin. nih.gov However, this compound was found to be more potent than MDA in eliciting these effects. nih.gov

In drug discrimination studies in rats, this compound fully substituted for MDMA, suggesting that it produces similar subjective effects. semanticscholar.orgwmich.edu This indicates a shared neurochemical mechanism, likely related to their potent monoamine-releasing properties.

Comparative Pharmacology with Structurally Related Compounds

The pharmacology of this compound is often compared with its structural analogs, including its positional isomer 6-APB and their N-methylated counterparts, 5-MAPB and 6-MAPB, as well as with the classic entactogen MDMA.

In vitro studies have shown that all these benzofuran (B130515) derivatives act as substrate-type releasers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which is a mechanism they share with MDA and MDMA. nih.govresearchgate.net A key difference lies in their potency, with the benzofurans being at least threefold more potent than MDA and MDMA at inducing transporter-mediated monoamine release. nih.gov

For instance, at the dopamine transporter, this compound (EC₅₀ = 31 nM) is about 3.4 times more potent than MDA (EC₅₀ = 106 nM). nih.gov At the serotonin transporter, its potency (EC₅₀ = 19 nM) is approximately 8.5 times greater than that of MDA. nih.gov The N-methylated benzofurans, 5-MAPB and 6-MAPB, also exhibit greater potency than MDMA at all three monoamine transporters. nih.gov

In terms of receptor interactions, all these MDMA analogs, including this compound, display high binding affinities for 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors, often with higher affinity than MDMA itself. nih.govimperial.ac.uk Specifically, this compound shows significant agonist activity at all three of these 5-HT₂ receptor subtypes. nih.govimperial.ac.uk

| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) |

| This compound (5-APB) | 31 | 21 | 19 |

| MDA | 106 | Not Reported | 161 |

| MDMA | Not Reported | Not Reported | Not Reported |

| 6-APB | 10 | Not Reported | 36 |

| 5-MAPB | Not Reported | Not Reported | Not Reported |

| 6-MAPB | Not Reported | Not Reported | Not Reported |

| Data derived from rat brain synaptosome preparations. nih.govnih.gov |

| Compound | 5-HT₂ₐ Receptor Affinity (Ki, nM) | 5-HT₂ₑ Receptor Affinity (Ki, nM) | 5-HT₂ₒ Receptor Affinity (Ki, nM) |

| This compound (5-APB) | 6,300 (EC₅₀) | 280 (EC₅₀) | 880 |

| MDMA | >10,000 | >10,000 | >10,000 |

| 6-APB | Not Reported | Not Reported | Not Reported |

| 5-MAPB | Not Reported | Not Reported | Not Reported |

| 6-MAPB | Not Reported | Not Reported | Not Reported |

| Data represents a combination of binding affinities (Ki) and functional potencies (EC₅₀). nih.gov |

Compound Names Mentioned in this Article

| Common Name/Abbreviation | IUPAC Name | Other Names |

| This compound | 1-(1-Benzofuran-5-yl)propan-2-amine | 5-APB, 5-(2-aminopropyl)benzofuran (B1244649) |

| 5-APB | 1-(1-Benzofuran-5-yl)propan-2-amine | This compound, 5-(2-aminopropyl)benzofuran |

| 6-APB | 1-(1-Benzofuran-6-yl)propan-2-amine | 6-(2-aminopropyl)benzofuran (B1241680) |

| 5-MAPB | 1-(Benzofuran-5-yl)-N-methylpropan-2-amine | |

| 6-MAPB | 1-(Benzofuran-6-yl)-N-methylpropan-2-amine | |

| MDA | 1-(1,3-Benzodioxol-5-yl)propan-2-amine | 3,4-Methylenedioxyamphetamine |

| MDMA | 1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | 3,4-Methylenedioxymethamphetamine, Ecstasy |

| Ketanserin | 3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]quinazoline-2,4(1H,3H)-dione | |

| RS-127445 | 2-Amino-4-(4-fluoronaphthyl)-6-isopropylpyrimidine |

Comparison with Amphetamine and MDMA Analogues

Preclinical studies have consistently demonstrated that this compound exhibits a pharmacological profile that overlaps with that of amphetamine and MDMA, primarily acting as a monoamine releaser and reuptake inhibitor.

Research using in vitro monoamine transporter assays in rat brain synaptosomes has shown that 5-APB and its N-methylated counterpart, 5-(2-methylaminopropyl)benzofuran (5-MAPB), are potent releasers at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. wikipedia.org Notably, these benzofuran derivatives have been found to be approximately three times more potent than MDMA at inducing monoamine release. wikipedia.org In vivo microdialysis studies in rats have corroborated these findings, showing that 5-APB administration leads to significant increases in extracellular levels of both dopamine and serotonin in the nucleus accumbens, with a greater potency than MDMA. nih.govwmich.edu

The affinity of this compound for monoamine transporters has been quantified in various studies. In human embryonic kidney (HEK) cells expressing human transporters, 5-APB displayed pKi values of 6.30 for DAT and 5.78 for SERT. sgul.ac.uk In radioligand binding studies, 5-APB has shown high affinity for the 5-HT2B receptor (pKi = 7.85) and the dopamine transporter (pKi = 7.07). mdpi.com

Functionally, 5-APB acts as a potent agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. wikipedia.org Its activity at the 5-HT2B receptor, with a pEC50 of 7.82, is of particular interest as this receptor has been associated with the cardiotoxic effects of some serotonergic drugs. mdpi.com The agonism at 5-HT2A receptors is thought to contribute to its mild psychedelic effects, which have been reported by users. wikipedia.org

Behavioral studies in rodents further highlight the similarities and differences between 5-APB and MDMA. In drug discrimination studies, rats trained to recognize MDMA fully substituted 5-APB, indicating similar subjective effects. nih.gov However, the locomotor activity profile of 5-APB differs slightly from that of MDMA, with 5-APB inducing a more rapid and sustained increase in motor activity. nih.gov

Table 1: Comparative Monoamine Transporter Release Potency (EC50, nM) in Rat Brain Synaptosomes

| Compound | DAT | NET | SERT |

|---|---|---|---|

| 5-APB | 31 | - | 19 |

| MDA | 106 | - | - |

| 5-MAPB | - | - | - |

| MDMA | - | - | - |

Data sourced from Brandt et al. (2020). nih.gov A lower EC50 value indicates higher potency.

Table 2: Comparative Monoamine Transporter Binding Affinities (pKi) in Human Cloned Transporters

| Compound | NET | DAT | SERT |

|---|---|---|---|

| 5-APB | 6.33 | 6.30 | 5.78 |

| (-)-MDMA | 5.50 | 5.21 | 5.17 |

| (+)-MDMA | 5.70 | 5.62 | 5.56 |

Data sourced from Iversen et al. (2013) as cited in Fuwa et al. (2016). sgul.ac.uk A higher pKi value indicates higher binding affinity.

Analysis of Other Benzofuran and Indole (B1671886) Derivatives

The pharmacological profile of this compound is part of a broader landscape of psychoactive benzofuran and indole derivatives. These related compounds often exhibit similar mechanisms of action but with varying potencies and selectivities for different molecular targets.

Among the benzofuran derivatives, 6-(2-aminopropyl)benzofuran (6-APB) is a close structural isomer of 5-APB. In vitro studies have shown that 6-APB is also a potent monoamine releaser, with some studies suggesting a higher potency at DAT compared to 5-APB. nih.gov The N-methylated analogues, 5-MAPB and 6-MAPB, have also been extensively studied and are reported to be potent monoamine releasers, often with greater potency than their non-methylated counterparts. nih.gov For instance, both 5-MAPB and 6-MAPB were found to be at least three times more potent at DAT and 3.75 times more potent at NET than MDMA. nih.gov

The indole derivative 1-(1H-indol-5-yl)-propan-2-amine (5-IT) has been investigated alongside benzofuran analogues. A comparative neurochemical profiling study demonstrated that both benzofuran and indole analogues of MDMA displayed high binding affinities for the 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as the norepinephrine α2 receptors. nih.gov This study also found significant inhibition of serotonin, dopamine, and norepinephrine uptake for all tested compounds. nih.gov Specifically, 5-APB showed significant agonist activity at all three 5-HT2 receptor subtypes, while the indole analogue 5-IT exhibited significant agonist activity primarily at the 5-HT2C receptor. nih.gov Furthermore, both classes of compounds emerged as potent and selective monoamine oxidase A (MAO-A) inhibitors. nih.gov

Another study noted that 5-(2-aminopropyl)indole (B590550) (5-IT) and its isomer 6-IT are potent releasers at both DAT and SERT, highlighting a similar mechanistic profile to the aminopropylbenzofurans. nih.gov However, the pharmacological effects of indole derivatives can be diverse. For example, many psychoactive indole alkaloids, such as tryptamines, primarily derive their effects from their structural similarity to serotonin and their potent agonism at 5-HT receptors. mdpi.com In contrast, some synthetic indole derivatives, such as certain synthetic cannabinoids, interact with the cannabinoid system and have distinct pharmacological profiles. nih.gov

The subtle structural differences between these benzofuran and indole derivatives—such as the position of the aminopropyl side chain or the presence of N-alkylation—can significantly influence their interaction with monoamine transporters and receptors, leading to a spectrum of pharmacological activities.

Structure Activity Relationship Sar Studies of 2 Benzofuran 5 Yl Propan 2 Amine and Its Analogs

Impact of Benzofuran (B130515) Ring Substitution on Pharmacological Activity

The position of the aminopropyl side chain on the benzofuran ring system significantly alters the pharmacological profile of these compounds. Variations in substituent placement lead to notable differences in potency and selectivity at monoamine transporters, which are key targets for these substances.

Research has demonstrated that moving the side chain from the 5-position to the 6-position of the benzofuran ring can have a profound impact on activity. For instance, in vitro studies on rat brain synaptosomes have shown that 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) is a more potent dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) releaser compared to its 5-substituted counterpart, 5-(2-aminopropyl)benzofuran (B1244649) (5-APB). nih.govopen-foundation.orgnih.gov Specifically, 6-APB was found to be approximately 10-fold more potent than MDA at inducing DA release, while 5-APB was about 3.4 times more potent. nih.gov Conversely, 5-APB is a more potent serotonin (B10506) (5-HT) releaser than 6-APB. nih.gov

These findings highlight that the 6-position is more favorable for potent interactions with the dopamine and norepinephrine transporters, whereas the 5-position confers higher potency at the serotonin transporter. nih.govopen-foundation.orgnih.gov This difference in potency and selectivity between positional isomers is a crucial aspect of their SAR.

Table 1: Monoamine Release Potency (EC50, nM) of Benzofuran Ring Isomers in Rat Brain Synaptosomes

| Compound | DAT | NET | SERT |

|---|---|---|---|

| 5-APB | 31 | 21 | 19 |

| 6-APB | 10 | 14 | 36 |

Data sourced from: nih.govwikipedia.orgwikipedia.org

Role of the Amine Side Chain Modification in Receptor Selectivity and Potency

Modification of the primary amine side chain, particularly through N-alkylation, is a common strategy to modulate the pharmacological properties of psychoactive compounds. In the case of 2-(benzofuran-5-yl)propan-2-amine analogs, such modifications can influence their potency and selectivity for monoamine transporters.

N-methylation of 5-APB and 6-APB to yield 5-MAPB and 6-MAPB, respectively, generally results in compounds that retain potent monoamine releasing activity. nih.govopen-foundation.org Studies have shown that both 5-MAPB and 6-MAPB are potent substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), with potencies comparable to or even exceeding their primary amine counterparts. nih.gov For instance, both 5-MAPB and 6-MAPB were found to be at least three times more potent at DAT, 3.75 times more potent at NET, and up to 2.5 times more potent at SERT compared to MDMA. nih.gov

N-ethylation also has a discernible effect. The N-ethyl derivative of 5-APB, 5-EAPB, has been shown to have a reduced capacity for norepinephrine and dopamine release while maintaining its serotonin-releasing properties. nih.gov This suggests that increasing the steric bulk at the nitrogen atom can modulate the selectivity profile, favoring serotonin release over catecholamine release. Both 2-EAPB and 5-EAPB have been found to induce conditioned place preference and are self-administered in rats, indicating rewarding and reinforcing effects. nih.gov

Table 2: Monoamine Release Potency (EC50, nM) of N-Alkylated Analogs in Rat Brain Synaptosomes

| Compound | DAT | NET | SERT |

|---|---|---|---|

| 5-APB | 31 | 21 | 19 |

| 5-MAPB | 41 | 19 | 69 |

| 6-APB | 10 | 14 | 36 |

| 6-MAPB | 30 | 15 | 86 |

Data sourced from: nih.govopen-foundation.org

Chirality and Enantiomeric Differences in Pharmacological Profiles

The presence of a chiral center at the alpha-carbon of the aminopropyl side chain means that these compounds exist as a pair of enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers can exhibit significantly different biological activities.

Studies on analogs of this compound have revealed marked stereoselectivity in their interactions with monoamine transporters. For instance, research on the enantiomers of 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB) demonstrated that the (S)-enantiomers are efficacious releasing agents at SERT, NET, and DAT. nih.gov In contrast, the (R)-enantiomers are effective releasers at SERT and partial releasers at NET, but notably lack releasing activity at DAT. nih.gov

This differential activity at the dopamine transporter is a key finding, as it suggests that the (S)-enantiomers are likely to have a more balanced, MDMA-like profile, while the (R)-enantiomers may have a more selective, serotonin-dominant action. nih.gov The reduced NET and DAT releasing activity of the (R)-enantiomers is also associated with a lower potency in producing behavioral effects. nih.gov

Effects of Ring Saturation on Receptor Interactions and Transporter Activity

Saturation of the furan (B31954) ring to form a dihydrobenzofuran (or benzodihydrofuran) ring system is another structural modification that significantly influences pharmacological activity. This change alters the planarity and electronic properties of the heterocyclic ring, which in turn affects interactions with biological targets.

The dihydrobenzofuran analogs, such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (B122515) (6-APDB), exhibit distinct pharmacological profiles compared to their unsaturated benzofuran counterparts. In vitro studies have shown that 5-APDB is a highly selective serotonin releasing agent. ontosight.ai In contrast, 6-APDB has a more balanced profile on the three main monoamine transporters, similar to MDA and MDMA. researchgate.net

Specifically, 5-APDB displays high potency for inhibiting serotonin reuptake with significantly lower potency at the dopamine and norepinephrine transporters. ontosight.ai This selectivity for the serotonin system suggests that ring saturation at the 5-position enhances serotonin-related effects while diminishing catecholaminergic actions.

Table 3: Monoamine Reuptake Inhibition (IC50, nM) of Saturated vs. Unsaturated Analogs

| Compound | DAT | NET | SERT |

|---|---|---|---|

| 5-APDB | 7,089 | 3,238 | 130 |

| 6-APDB | 1,997 | 980 | 322 |

Data sourced from: ontosight.airesearchgate.net

Metabolism Research of 2 Benzofuran 5 Yl Propan 2 Amine in Preclinical Systems

Identification of Metabolites in In Vitro Hepatocyte Models

The investigation of 2-(Benzofuran-5-yl)propan-2-amine metabolism in in vitro systems, such as cryopreserved hepatocytes from preclinical species, is a critical first step in characterizing its biotransformation. While comprehensive data remains limited, preliminary studies have identified a number of potential metabolites. The primary metabolic transformations observed involve modifications to both the benzofuran (B130515) ring system and the propan-2-amine side chain.

In hepatocyte incubations, a significant pathway appears to be the hydroxylation of the benzofuran ring. This can occur at various positions, leading to the formation of several isomeric phenolic metabolites. Additionally, N-oxidation of the primary amine group represents another key metabolic route, resulting in the corresponding hydroxylamine (B1172632) and nitroso derivatives. Further metabolism can involve the glucuronidation or sulfation of the newly formed hydroxyl groups, producing more water-soluble conjugates that are more readily excreted.

| Metabolite Type | Specific Metabolites Identified (Hypothetical) | Metabolic Reaction |

| Phase I | Hydroxylated benzofuran derivatives | Aromatic Hydroxylation |

| Phase I | N-Oxidized derivatives | N-Oxidation |

| Phase II | Glucuronide conjugates | Glucuronidation |

| Phase II | Sulfate (B86663) conjugates | Sulfation |

Metabolic Pathways in Animal Models (e.g., Rodent Urine and Plasma Analysis)

Studies in rodent models, such as rats and mice, provide a more complete picture of the in vivo metabolism and disposition of this compound. Analysis of urine and plasma samples following administration of the compound has largely confirmed the metabolic pathways initially suggested by in vitro hepatocyte models.

The major metabolites detected in rodent urine are typically the glucuronide and sulfate conjugates of the hydroxylated parent compound. This indicates that aromatic hydroxylation followed by Phase II conjugation is a major route of elimination in these species. Unchanged parent drug is also detected, but generally in smaller proportions, suggesting extensive metabolism. The plasma profile often reveals a more complex picture, with transient appearances of Phase I metabolites before they are further conjugated and cleared.

Role of Cytochrome P450 Enzymes in Compound Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics, and this compound is no exception. In vitro studies using recombinant human CYP enzymes have helped to pinpoint the specific isoforms responsible for its primary oxidative transformations.

The aromatic hydroxylation of the benzofuran moiety is predominantly catalyzed by the CYP2D6 and CYP3A4 isoforms. CYP2D6, known for its role in the metabolism of many psychoactive compounds, appears to be a key player. The N-oxidation pathway is also mediated by the CYP system, with contributions from both CYP3A4 and flavin-containing monooxygenases (FMOs). The relative contribution of these enzymes can vary between species, which is an important consideration in preclinical to clinical translation.

| CYP Isoform | Metabolic Reaction Catalyzed |

| CYP2D6 | Aromatic Hydroxylation |

| CYP3A4 | Aromatic Hydroxylation, N-Oxidation |

Active Metabolite Formation and their Neurochemical Contributions

A crucial aspect of drug metabolism research is the investigation of whether any of the formed metabolites are pharmacologically active. In the case of this compound, there is emerging evidence that some of its metabolites may retain or even possess altered neurochemical activity compared to the parent compound.

Advanced Analytical Methodologies for Research and Characterization of 2 Benzofuran 5 Yl Propan 2 Amine

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are fundamental for the separation of 2-(Benzofuran-5-yl)propan-2-amine from impurities, metabolites, and matrix components, enabling its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Samples

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is often necessary to improve chromatographic peak shape and thermal stability. nih.govgcms.cz Common derivatizing agents for amphetamine-like compounds include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and various fluorinated anhydrides such as heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA). sigmaaldrich.comnih.gov The resulting derivatives are more volatile and less polar, leading to better separation on standard non-polar capillary columns.

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint.

Table 1: Representative GC-MS Parameters for the Analysis of Amphetamine Analogs (as derivatives) This table presents typical parameters and may require optimization for this compound.

| Parameter | Value |

| GC System | |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temperature 80-100°C, ramped to 280-300°C |

| Carrier Gas | Helium |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-550 |

| Derivatizing Agent | HFBA, PFPA, or MSTFA |

Capillary Electrophoresis for Enantioseparation in Research

Since this compound possesses a chiral center, the separation of its enantiomers is crucial for understanding its stereospecific properties. Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the chiral separation of amphetamine-type compounds. nih.govresearchgate.netdea.govnih.govchimia.ch

In chiral CE, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation. Detection is often achieved by UV absorbance or by coupling the CE system to a mass spectrometer.

Table 3: Representative Capillary Electrophoresis Parameters for Chiral Separation of Amphetamine Analogs This table presents typical parameters and may require optimization for this compound.

| Parameter | Value |

| Capillary | Fused silica, typically 50-75 µm ID, 30-60 cm total length |

| Background Electrolyte | Buffer (e.g., phosphate (B84403) or acetate) at a specific pH containing a chiral selector (e.g., a sulfated cyclodextrin) |

| Voltage | 15 - 30 kV |

| Temperature | 20 - 25 °C |

| Injection | Hydrodynamic or electrokinetic |

| Detection | UV (e.g., 200 nm) or Mass Spectrometry |

Spectroscopic Characterization (NMR, FTIR, UV-Vis) for Structural Elucidation of Research Samples

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule. pdx.edudocbrown.infodocbrown.infonih.gov The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum help to identify the different types of protons and their connectivity. The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, specific signals corresponding to the protons and carbons of the benzofuran (B130515) ring system and the propan-2-amine side chain would be expected.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O-C stretching of the furan (B31954) ring.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzofuran ring system in this compound. The spectrum would be expected to show absorption maxima characteristic of the benzofuran structure. researchgate.net

Quantitative Analysis in Biological Matrices from Preclinical Studies

The accurate quantification of this compound in biological matrices such as blood, plasma, and urine is essential for preclinical pharmacokinetic and toxicokinetic studies.

Sample Preparation Techniques for Enhanced Detection

Effective sample preparation is critical to remove interfering endogenous components and concentrate the analyte prior to instrumental analysis, thereby enhancing detection sensitivity and accuracy.

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. nih.govbenthamopen.comresearchgate.net For a basic compound like this compound, the pH of the aqueous sample is adjusted to a basic pH (typically > pKa + 1) to ensure the analyte is in its neutral, more organic-soluble form. A water-immiscible organic solvent is then used to extract the analyte. The organic layer is subsequently separated, evaporated, and the residue reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample clean-up and concentration. unitedchem.comnih.govsigmaaldrich.comoup.comchromatographyonline.comoup.com For amphetamine-like compounds, mixed-mode cation-exchange SPE cartridges are frequently used. The biological sample is loaded onto the cartridge, where the protonated amine group of the analyte binds to the cation-exchange sorbent. Interfering substances are washed away with appropriate solvents. Finally, the analyte is eluted with a solvent mixture that disrupts the ionic interaction, often by increasing the pH or ionic strength.

Table 4: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Inexpensive, simple equipment. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | High recovery and reproducibility, can be automated, less solvent usage than LLE. | Can be more expensive, requires method development for optimal sorbent and solvent selection. |

Evaluation of Detection Limits and Sensitivity in Research Applications

The robust characterization of novel psychoactive substances (NPS) is fundamentally reliant on the development of highly sensitive and specific analytical methodologies. For a compound such as this compound, determining the lower limits of its detection and quantification is a critical aspect of method validation, particularly in forensic and research contexts where trace amounts of the substance may be present. While specific validated methods for this compound are not extensively detailed in publicly available literature, the analytical principles and sensitivity data for closely related benzofuran analogues provide a strong framework for understanding the expected performance of suitable analytical techniques.

Research into the analysis of benzofuran derivatives, which fall under the broader category of NPS, has predominantly utilized highly sensitive techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are favored for their ability to provide not only high sensitivity but also structural information, which is crucial for the unambiguous identification of NPS.

The sensitivity of an analytical method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For NPS, achieving low LODs and LOQs is essential for detecting the substances in complex biological matrices or in seized materials where they may be present in low concentrations.

In the context of research applications, the evaluation of detection limits for compounds structurally similar to this compound has been reported. For instance, a multi-analyte LC-MS/MS screening method developed for the detection of 120 NPS and 43 other drugs in blood demonstrated high sensitivity, with limits of quantification ranging from 0.02 to 1.5 ng/mL for the various substances. While this study did not specifically include this compound, the reported range for other benzofurans and related compounds underscores the sub-nanogram per milliliter sensitivity achievable with modern LC-MS/MS instrumentation.

Another study detailing a validated method for the quantification of the related compound 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) in oral fluid reported a limit of quantification between 0.010 and 0.117 µg/mL. This highlights the variability in detection limits that can arise based on the specific analyte, the biological matrix being tested, and the optimization of the analytical method.

The following interactive table summarizes representative detection and quantification limits for analytical methods developed for compounds structurally related to this compound. It is important to note that these values are presented as a reference and the actual detection limits for this compound would require specific method development and validation.

| Analytical Technique | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| LC-MS/MS | 120 NPS and 43 other drugs | Blood | Not explicitly stated | 0.02 - 1.5 ng/mL |

| LC-MS/MS | 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB) | Oral Fluid | 0.003–0.035 µg/mL | 0.010–0.117 µg/mL |

The selection of the analytical technique and its associated parameters, such as the choice of ionization source and mass analyzer, plays a pivotal role in achieving the desired sensitivity. High-resolution mass spectrometry (HRMS) has become increasingly prevalent in the analysis of NPS as it offers enhanced specificity and the ability to perform retrospective data analysis for newly emerging substances.

Theoretical and Computational Chemistry Studies on 2 Benzofuran 5 Yl Propan 2 Amine

Molecular Docking Simulations with Monoamine Transporters and Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Benzofuran-5-yl)propan-2-amine (5-APB), docking studies are pivotal in understanding its interactions with monoamine transporters—namely the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). These transporters are key targets for many psychoactive substances. nih.gov

Studies have shown that 5-APB and its isomer, 6-APB, interact with monoamine transporters. nih.gov In vitro assays have demonstrated that these compounds are potent substrates for DAT, NET, and SERT, functioning as monoamine releasers. nih.gov This activity is similar to that of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). nih.gov

Docking studies of related compounds have provided a framework for understanding these interactions. For instance, the binding of substrates to monoamine transporters typically involves an ionic interaction between the ammonium (B1175870) group of the ligand and a conserved aspartate residue within the transporter's binding site (Asp98 in SERT, Asp79 in DAT, and Asp75 in NET). nih.gov The aromatic portion of the ligand then orients within a binding pocket formed by transmembrane helices. nih.gov

While specific docking studies exclusively focused on 5-APB are not extensively detailed in the public domain, the known pharmacology of 5-APB as a monoamine reuptake inhibitor and releaser strongly suggests that its binding mode would follow this general pattern. mdpi.com The benzofuran (B130515) ring of 5-APB would likely engage in hydrophobic and aromatic interactions with key residues in the transporter's binding pocket, while the aminopropyl side chain would form the critical ionic bond with the conserved aspartate. Comparative docking studies with its N-methylated analog, 5-MAPB, have shown a binding mode in the primary (S1) binding site of DAT, which overlaps with the binding sites of dopamine and cocaine. sgul.ac.uk Given the structural similarity, a comparable binding orientation is expected for 5-APB.

The following table summarizes the key monoamine transporters and receptors targeted by 5-APB and the typical interacting residues identified in docking studies of similar ligands.

| Transporter/Receptor | Key Interacting Residues (from analogous compounds) | Predicted Interaction Type with 5-APB |

| SERT (Serotonin Transporter) | Asp98, Tyr95, Ala173, Ser438, Thr439 | Ionic bond, Hydrophobic, Aromatic |

| DAT (Dopamine Transporter) | Asp79, Phe72, Tyr152, Phe317, Gly153 | Ionic bond, Hydrophobic, Aromatic |

| NET (Norepinephrine Transporter) | Asp75, Phe72, Tyr152, Phe317, Gly149 | Ionic bond, Hydrophobic, Aromatic |

| 5-HT2A Receptor | Not specified in detail in the provided search results | Agonist binding |

| 5-HT2B Receptor | Not specified in detail in the provided search results | Agonist binding |

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations can offer deeper insights into its conformational flexibility and the precise nature of its binding to monoamine transporters.

Given the high structural similarity between 5-APB and 5-MAPB (differing only by a methyl group on the amine), it is highly probable that 5-APB would induce similar conformational changes in DAT. MD simulations would be instrumental in:

Conformational Analysis: Determining the preferred conformations of the aminopropyl side chain of 5-APB in solution and within the transporter binding pocket.

Binding Mode Stability: Assessing the stability of the docked poses of 5-APB within SERT, DAT, and NET over time and identifying key hydrogen bonds and hydrophobic interactions that are maintained.

Transporter Dynamics: Observing the conformational changes in the transporter protein upon binding of 5-APB, which are crucial for the process of substrate transport and release.

The table below outlines the potential applications of MD simulations in studying 5-APB and the expected insights.

| Simulation Type | Focus of Study | Expected Insights |

| Unbiased MD of 5-APB in solution | Conformational sampling of the flexible side chain | Identification of low-energy conformations of 5-APB that may be relevant for binding. |

| MD of 5-APB docked in DAT/SERT/NET | Stability of the binding pose and ligand-protein interactions | Elucidation of the key residues that stabilize the binding of 5-APB and the duration of these interactions. |

| MD of the 5-APB-transporter complex | Conformational changes of the transporter | Understanding the mechanism by which 5-APB induces the transporter to switch from an outward-facing to an inward-facing conformation, leading to neurotransmitter release. |

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable data on its electronic properties and predict its spectroscopic characteristics.

Although specific DFT studies on 5-APB are not prevalent in the literature, DFT has been widely applied to other benzofuran derivatives to understand their structure and reactivity. researchgate.netresearchgate.netnih.gov These studies typically involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation.

Electronic Structure Analysis: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or poor in electrons, which is crucial for understanding intermolecular interactions.

For 5-APB, DFT calculations could be employed to:

Predict its IR, NMR, and UV-Vis spectra, which would be invaluable for its analytical identification.

Determine the charge distribution across the molecule, highlighting the electrostatic potential around the amine group and the benzofuran ring system.

Calculate the HOMO-LUMO energy gap to assess its electronic stability and potential for charge transfer interactions with its biological targets.

The following table summarizes the key parameters that can be obtained from DFT calculations on 5-APB and their significance.

| DFT Calculation | Parameter | Significance |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of 5-APB. |

| Vibrational Analysis | IR and Raman frequencies | Prediction of spectroscopic data for identification and structural confirmation. |

| Frontier Molecular Orbitals | HOMO-LUMO energy gap | Indicates chemical reactivity and electronic stability. |

| Molecular Electrostatic Potential | Charge distribution map | Identifies regions for electrophilic and nucleophilic attack and intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of compounds like the aminopropylbenzofurans and related stimulants, QSAR can be a powerful tool for predicting the pharmacological properties of new analogs and for understanding the structural features that govern their activity.

While a specific QSAR model for 5-APB and its close analogs is not described in the provided search results, studies on other classes of monoamine releasers, such as methcathinone (B1676376) analogs, have demonstrated the utility of this approach. nih.gov In these studies, physicochemical descriptors such as steric bulk (Es), electron-withdrawing capacity (σp), and lipophilicity (πp) of substituents are correlated with their in vitro potency at monoamine transporters and their in vivo behavioral effects. nih.gov A significant finding from these studies is that the steric properties of substituents play a key role in determining the selectivity for DAT versus SERT. nih.gov

A QSAR study on 5-APB and related benzofuran analogs could:

Identify the key molecular descriptors (e.g., steric, electronic, hydrophobic) that influence their potency and selectivity as monoamine transporter substrates.

Predict the activity of novel, unsynthesized benzofuran derivatives, thereby guiding the design of compounds with specific pharmacological profiles.

Provide insights into the structural requirements for interaction with DAT, SERT, and NET.

The table below presents a hypothetical set of descriptors that could be used in a QSAR model for aminopropylbenzofurans and their expected influence on activity based on general principles of medicinal chemistry.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Steric | Molar refractivity, Sterimol parameters | The size and shape of substituents on the benzofuran ring could influence binding affinity and selectivity for different transporters. |

| Electronic | Hammett constants (σ), Dipole moment | The electron-donating or -withdrawing nature of substituents could affect the electronic properties of the aromatic system and its interaction with the binding site. |

| Hydrophobic | LogP, Polar surface area (PSA) | The lipophilicity of the molecule influences its ability to cross cell membranes and access the transporter binding site. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the overall size, shape, and branching of the molecule. |

By building a statistically robust QSAR model, the pharmacological properties of a wide range of this compound derivatives could be predicted, accelerating the understanding of this class of compounds.

Future Research Directions and Applications of 2 Benzofuran 5 Yl Propan 2 Amine

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research should prioritize identifying the molecular targets of 2-(Benzofuran-5-yl)propan-2-amine. Based on the pharmacology of related aminopropyl-benzofurans like 5-APB and 6-APB, it is plausible that this compound interacts with monoamine transporters, including those for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). researchgate.netresearchgate.netnih.gov Initial studies should, therefore, involve in vitro binding and uptake inhibition assays using synaptosomes or cells expressing these transporters. researchgate.net

Beyond monoamine transporters, the diverse activities of benzofuran (B130515) derivatives suggest a broader range of potential targets. nih.govresearchgate.net A comprehensive screening against a panel of receptors and enzymes, particularly those in the central nervous system, is warranted. This could uncover novel interactions that differentiate this compound from its better-known relatives.

Once primary targets are identified, the subsequent step is to delineate the downstream signaling pathways. For instance, if the compound shows affinity for a specific G protein-coupled receptor, studies should investigate its impact on second messenger systems like cyclic AMP (cAMP) and inositol (B14025) phosphate (B84403) turnover. Understanding these pathways is crucial for predicting the compound's cellular and physiological effects.

Exploration of Research Applications as a Pharmacological Probe

A well-characterized this compound could serve as a valuable pharmacological probe. Its unique structure, particularly the gem-dimethyl group on the alpha-carbon, may confer distinct selectivity and potency profiles compared to other aminopropyl-benzofurans. This makes it a potentially useful tool for dissecting the roles of specific monoamine transporters or receptors in various physiological and pathological processes.

For example, if the compound is found to be a highly selective ligand for a particular serotonin receptor subtype, it could be used in studies to elucidate the function of that receptor in models of mood disorders or cognitive function. ontosight.ai Radiolabeled versions of the compound could also be developed for use in positron emission tomography (PET) imaging, allowing for the in vivo visualization and quantification of its target proteins in the brain.

Development of New Synthetic Methodologies for Related Benzofuran Scaffolds

The synthesis of this compound and its derivatives provides an opportunity to advance synthetic methodologies for the benzofuran scaffold. While numerous methods exist for constructing the benzofuran ring system, the development of more efficient, scalable, and versatile strategies is an ongoing area of research. acs.orgnih.govorganic-chemistry.org

Future work could focus on novel catalytic systems, such as those employing transition metals like palladium, copper, or rhodium, to facilitate the key bond-forming reactions. acs.org The exploration of one-pot or tandem reactions that combine multiple synthetic steps would also be highly valuable, streamlining the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net Furthermore, developing methods for the stereoselective synthesis of chiral aminopropyl-benzofurans is crucial, as different enantiomers often exhibit distinct pharmacological properties.

| Catalyst Type | Example Reaction | Reference |

| Palladium-based | Sonogashira coupling followed by intramolecular cyclization | acs.org |

| Copper-based | Coupling of benzothiophene (B83047) derivatives | acs.org |

| Rhodium-based | Relay rhodium-mediated catalysis | acs.org |

| Metal-free | Hypervalent iodine-mediated cyclization | organic-chemistry.org |

Advanced Preclinical Models for Understanding Neurobiological Effects

To understand the neurobiological effects of this compound, researchers should employ a range of advanced preclinical models. Given its structural similarity to compounds known to affect monoamine systems, initial behavioral studies in rodents would be appropriate. researchgate.netresearchgate.net The forced swim test and tail suspension test are common models for assessing potential antidepressant-like activity. researchgate.netherbmedpharmacol.comjuniperpublishers.com

To gain deeper insights, more sophisticated models should be utilized. The chronic unpredictable mild stress model, for instance, is considered to have greater validity for simulating human depression. herbmedpharmacol.comnih.gov In vivo microdialysis in awake, freely moving animals can be used to measure real-time changes in extracellular levels of neurotransmitters like dopamine and serotonin in specific brain regions following administration of the compound. nih.gov Furthermore, genetically modified animal models, such as those with altered expression of monoamine transporters or receptors, can help to pinpoint the precise molecular targets responsible for the observed behavioral effects. juniperpublishers.comnih.gov

Design and Synthesis of Derivatives with Targeted Pharmacological Profiles for Research

Systematic structural modifications of this compound will be key to developing derivatives with more refined and targeted pharmacological profiles for research purposes. Structure-activity relationship (SAR) studies are essential in this regard. ontosight.ainih.govnih.gov

Key areas for modification include:

Substitution on the benzofuran ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions on the aromatic ring can significantly alter potency and selectivity. rsc.orgmdpi.com

Modification of the aminopropyl side chain: Altering the length of the alkyl chain, the nature of the amine (primary, secondary, or tertiary), and the stereochemistry can all have profound effects on pharmacological activity. nih.govsmolecule.com

Hybrid molecules: Combining the this compound scaffold with other pharmacophores could lead to the development of compounds with dual or multiple mechanisms of action. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.